1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, an indole moiety, and a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. The fluorophenyl sulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides, indoles, and piperidines, with catalysts such as palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid
- 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylic acid
- 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
Uniqueness
1-[(4-fluorophenyl)sulfonyl]-N-[1-(propan-2-yl)-1H-indol-4-yl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, an indole moiety, and a fluorophenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C23H26FN3O3S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(1-propan-2-ylindol-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26FN3O3S/c1-16(2)27-15-12-20-21(4-3-5-22(20)27)25-23(28)17-10-13-26(14-11-17)31(29,30)19-8-6-18(24)7-9-19/h3-9,12,15-17H,10-11,13-14H2,1-2H3,(H,25,28) |
InChI Key |
GAWOQMKTDCYOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.